molecular formula C32H50O13 B8180913 Steviolbioside

Steviolbioside

Cat. No.: B8180913
M. Wt: 642.7 g/mol
InChI Key: OMHUCGDTACNQEX-UHFFFAOYSA-N
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Description

Steviolbioside is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. It is one of the many steviol glycosides responsible for the intense sweetness of stevia leaves. This compound is known for its non-caloric sweetening properties, making it a popular alternative to sugar in various food and beverage products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Steviolbioside can be synthesized from stevioside through enzymatic glycosylation. The process involves the glycosylation of steviolmonoside to form this compound, followed by further glycosylation to produce stevioside . The enzymes involved in this process are glycosyltransferases, which facilitate the transfer of sugar moieties to the steviol backbone.

Industrial Production Methods: Commercial production of this compound typically involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The leaves are harvested, dried, and subjected to water or alcohol extraction to obtain a crude extract. This extract is then purified using techniques such as crystallization, chromatography, and filtration to isolate this compound and other glycosides .

Chemical Reactions Analysis

Types of Reactions: Steviolbioside undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugar moieties and steviol.

    Glycosylation: Enzymatic glycosylation using glycosyltransferases can add additional sugar units to this compound.

    Oxidation: this compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

Major Products Formed:

    Hydrolysis: Steviol and glucose.

    Glycosylation: Higher-order glycosides such as stevioside and rebaudioside A.

    Oxidation: Oxidized steviol derivatives

Scientific Research Applications

Steviolbioside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of steviolbioside involves its interaction with taste receptors on the tongue, leading to the perception of sweetness. Additionally, this compound and its metabolites may interact with various molecular targets and pathways in the body, contributing to its potential health benefits. For example, this compound has been shown to inhibit DNA polymerases and human DNA topoisomerase II, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Steviolbioside is part of a family of steviol glycosides, which includes compounds such as stevioside, rebaudioside A, rebaudioside B, and dulcoside A. These compounds share a similar steviol backbone but differ in the number and position of sugar moieties attached to the molecule .

Comparison:

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits.

Properties

IUPAC Name

13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHUCGDTACNQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41093-60-1
Record name (4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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